3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by a chromen-4-one core structure with various substituents, including a 4-chlorophenyl group, a methyl group, and a 3-methylbut-2-en-1-yl ether group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylacetone and 2-hydroxyacetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst like sulfuric acid to form the chromen-4-one core.
Etherification: The final step involves the etherification of the chromen-4-one core with 3-methylbut-2-en-1-ol in the presence of a suitable base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one
- 3-(4-hydroxyphenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one
Uniqueness
3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity in nucleophilic substitution reactions and may contribute to its specific biological activities, such as increased anticancer potency compared to its analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO3/c1-13(2)10-11-24-17-8-9-18-19(12-17)25-14(3)20(21(18)23)15-4-6-16(22)7-5-15/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTYCUOVJSJLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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